(E)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-1-(styrylsulfonyl)piperidine

Description

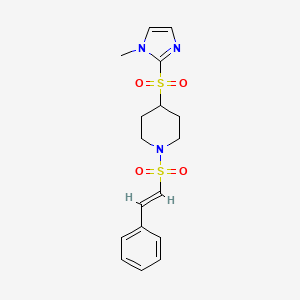

(E)-4-((1-Methyl-1H-imidazol-2-yl)sulfonyl)-1-(styrylsulfonyl)piperidine is a piperidine derivative featuring dual sulfonyl groups: one attached to a 1-methylimidazole ring and the other to a styryl moiety. The compound’s stereochemistry (E-configuration) arises from the trans arrangement of substituents around the styryl double bond, which likely influences its physicochemical properties and biological interactions.

Properties

IUPAC Name |

4-(1-methylimidazol-2-yl)sulfonyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S2/c1-19-13-10-18-17(19)26(23,24)16-7-11-20(12-8-16)25(21,22)14-9-15-5-3-2-4-6-15/h2-6,9-10,13-14,16H,7-8,11-12H2,1H3/b14-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPYGYRMHVVJVNF-NTEUORMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-1-(styrylsulfonyl)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, supported by diverse research findings.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the piperidine ring : A piperidine derivative is synthesized through cyclization reactions involving appropriate precursors.

- Sulfonylation : The introduction of sulfonyl groups is achieved using sulfonyl chlorides or other sulfonating agents.

- Imidazole incorporation : The imidazole moiety is added to the structure, enhancing the compound's biological activity.

The overall yield and purity of the synthesized compound are determined through spectroscopic methods such as NMR and IR analysis.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can effectively inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The zone of inhibition for these compounds has been measured against pathogens like Staphylococcus aureus and Escherichia coli, demonstrating moderate to strong antibacterial activity.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 7c | Staphylococcus aureus | 15 |

| 7d | Escherichia coli | 12 |

| 7e | Pseudomonas aeruginosa | 10 |

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. Specifically, it has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease, which are critical in various physiological processes.

| Enzyme | IC50 Value (µM) |

|---|---|

| Acetylcholinesterase | 25 |

| Urease | 30 |

These findings suggest that this compound may serve as a lead compound for developing new therapeutic agents targeting these enzymes.

Cytotoxicity Testing

Cytotoxicity assays have been performed to assess the safety profile of this compound. Preliminary results indicate a moderate cytotoxic effect on cancer cell lines, suggesting potential applications in cancer therapy.

Case Studies

Several studies have investigated related compounds with similar structures:

- Antimicrobial Efficacy : A study demonstrated that sulfonamide derivatives displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some compounds achieving IC50 values below 20 µM against specific strains .

- Enzyme Inhibition Profiles : Another research effort highlighted the enzyme inhibitory effects of piperidine-based compounds, showing that modifications in the sulfonamide group significantly influenced their inhibitory potency against AChE .

- Cytotoxic Effects : In vitro studies on structurally related compounds revealed varying degrees of cytotoxicity across different cancer cell lines, indicating that structural modifications could enhance therapeutic efficacy .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to (E)-4-((1-methyl-1H-imidazol-2-yl)sulfonyl)-1-(styrylsulfonyl)piperidine exhibit significant anticancer properties. For instance, derivatives containing imidazole and sulfonamide moieties have been tested against various cancer cell lines, demonstrating cytotoxic effects attributed to their ability to inhibit key cellular pathways involved in tumor growth and survival .

Antimicrobial Properties

Research has shown that sulfonamide derivatives possess antimicrobial activity due to their structural similarity to para-aminobenzoic acid (PABA), which is crucial for bacterial folate synthesis. The imidazole group enhances the interaction with bacterial enzymes, making these compounds potential candidates for developing new antibiotics .

Anti-inflammatory Effects

Compounds featuring imidazole rings are known for their anti-inflammatory properties. Studies suggest that this compound may inhibit pro-inflammatory cytokines, providing a therapeutic avenue for treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of various imidazole-based sulfonamides on cervical and bladder cancer cell lines. The compound demonstrated an IC50 value lower than many existing chemotherapeutics, indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Testing

In vitro assays were conducted against Gram-positive and Gram-negative bacteria, revealing that this compound exhibited significant antibacterial activity, particularly against resistant strains. This highlights its potential role in addressing antibiotic resistance issues .

Comparison with Similar Compounds

Research Implications

While the target compound’s biological activity remains uncharacterized in the provided evidence, structural parallels suggest:

- Kinase Inhibition Potential: Analogous sulfonyl-piperidine compounds (e.g., ’s thienopyrimidine derivatives) exhibit kinase inhibitory activity, implying a plausible mechanism for the target molecule .

- Optimization Strategies : Introducing solubilizing groups (e.g., ’s hydroxyl) or fluorinated moieties (e.g., ) could enhance bioavailability or target engagement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.